N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine
N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0049764
InChI:
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO
Molecular Formula:
C22H37NO3
Molecular Weight:
363.5 g/mol
N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine
CAS No.:
Reference Standards
VCID: VC0049764
Molecular Formula: C22H37NO3
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.

Product Name | N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine |
---|---|
Molecular Formula | C22H37NO3 |
Molecular Weight | 363.5 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z)-N-(2-hydroxyethoxy)icosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- |
Standard InChIKey | ANMKTCMIIFBOGG-DOFZRALJSA-N |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO |
Synonyms | oxy-AEA;oxy-Anandamide |
Reference | 1.Devane, W.A.,Hanus, L.,Breuer, A., et al. Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science 258, 1946-1949 (1992). |
PubChem Compound | 11710300 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume